molecular formula C10H13FO2 B8168408 3-(3-Fluoro-5-methylphenoxy)propan-1-ol

3-(3-Fluoro-5-methylphenoxy)propan-1-ol

Cat. No.: B8168408
M. Wt: 184.21 g/mol
InChI Key: YDYGUVJOGLAUJK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenoxy)propan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenoxy)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-5-methylphenol and 3-chloropropanol.

    Reaction: The 3-fluoro-5-methylphenol undergoes a nucleophilic substitution reaction with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-5-methylphenoxy)propanal or 3-(3-Fluoro-5-methylphenoxy)propanone.

    Reduction: Formation of 3-(3-Fluoro-5-methylphenoxy)propane.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(3-Fluoro-5-methylphenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenoxy)propan-1-ol: Similar structure but with an additional fluorine atom, which can alter its chemical and biological properties.

    3-(3-Chloro-5-methylphenoxy)propan-1-ol:

    3-(3-Methylphenoxy)propan-1-ol: Lacks the halogen atom, resulting in different chemical behavior and uses.

Uniqueness

3-(3-Fluoro-5-methylphenoxy)propan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the phenoxy ring, which can influence its reactivity, stability, and interactions with other molecules. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-5-methylphenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-8-5-9(11)7-10(6-8)13-4-2-3-12/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGUVJOGLAUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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